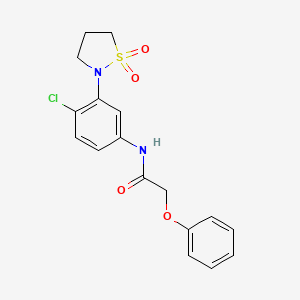

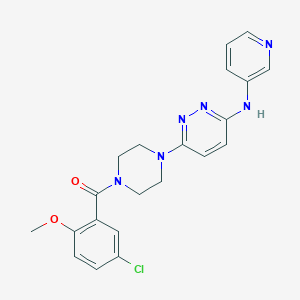

![molecular formula C13H21NO B2524226 N-[1-(金刚烷-1-基)亚丙基]羟胺 CAS No. 26525-23-5](/img/structure/B2524226.png)

N-[1-(金刚烷-1-基)亚丙基]羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[1-(adamantan-1-yl)propylidene]hydroxylamine is not directly mentioned in the provided papers. However, the papers do discuss various adamantane derivatives, which are compounds containing the adamantane skeleton, a rigid, diamondoid structure known for its stability and unique chemical properties. Adamantane derivatives have been studied for their potential applications in pharmaceuticals, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of adamantane derivatives can involve various chemical reactions, including photochemical reactions, halogenated hydrocarbon amination, and reactions with hydroxylamine, hydrazine, and guanidine . For example, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative . Similarly, the halogenated hydrocarbon amination reaction is used to produce N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . These methods could potentially be adapted for the synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine.

Molecular Structure Analysis

The molecular structures of adamantane derivatives are characterized using techniques such as X-ray diffraction, spectroscopic methods, and density functional theory (DFT) calculations . These studies reveal the geometric bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms within the molecule. For instance, the dihedral angle between substituted quinolyl and phenyl groups in one of the derivatives was found to be 64.0° .

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions due to the presence of functional groups that can interact with reagents. The interaction of the sodium salts of certain adamantane derivatives with hydroxylamine, hydrazine, and guanidine leads to the synthesis of isoxazolines, pyrazoles, and pyrimidines . These reactions are indicative of the reactivity of adamantane derivatives and could provide insights into the chemical behavior of N-[1-(adamantan-1-yl)propylidene]hydroxylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms can affect the intermolecular interactions and the stability of the crystal structures . The adamantane core contributes to the rigidity and high melting points of these compounds. The noncovalent interactions, such as hydrogen bonding, play significant roles in the stabilization of the crystal structures . These properties are crucial for understanding the behavior of N-[1-(adamantan-1-yl)propylidene]hydroxylamine in various environments and could inform its potential applications.

科学研究应用

在神经退行性疾病中的药理学潜力

基于金刚烷骨架的化合物,包括N-[1-(金刚烷-1-基)亚丙基]羟胺的衍生物,在治疗痴呆、阿尔茨海默病和帕金森病等神经退行性疾病方面显示出显著的前景。这些化合物,包括金刚烷胺和美金刚,的药理学特征已被广泛研究,揭示了它们超越当前应用的潜力。金刚烷衍生物的探索,特别是那些具有1-氟和1-膦酸取代等修饰的衍生物,为阿尔茨海默病和帕金森病治疗的研究提供了新的方向,突显了这些化合物的巨大药理学潜力 (Dembitsky、Gloriozova 和 Poroikov,2020).

对抗菌和抗病毒研究的贡献

对金刚烷化合物的研究也揭示了它们在抗菌和抗病毒应用中的重要性。这些研究包括含金刚烷的核酸碱基和相关化合物的合成和分析。尽管发表的论文数量有限,但研究表明了创造高效和选择性药物的有希望的方向。基于金刚烷的化合物与生物系统相互作用的能力,克服了与未取代的金刚烷衍生物相关的限制,展示了它们在开发新型治疗剂方面的潜力 (Shokova 和 Kovalev,2013).

药物递送系统的进展

金刚烷及其衍生物,包括N-[1-(金刚烷-1-基)亚丙基]羟胺,的独特结构特征已被用于开发先进的药物递送系统。这些化合物已被研究用于增强治疗剂向心血管系统递送的作用,展示了它们超越传统药理学应用的多功能性。这项研究强调了了解基于金刚烷的化合物的药理和化学性质对于开发更有效和更有针对性的药物递送机制的重要性 (Geldenhuys、Khayat、Yun 和 Nayeem,2017).

安全和危害

属性

IUPAC Name |

(NZ)-N-[1-(1-adamantyl)propylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFZJPRDIIBXIQ-OWBHPGMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(adamantan-1-yl)propylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

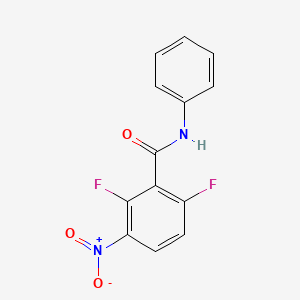

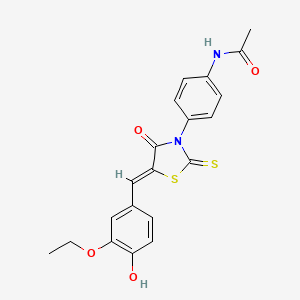

![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)

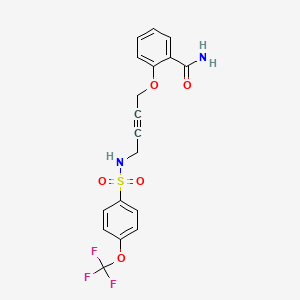

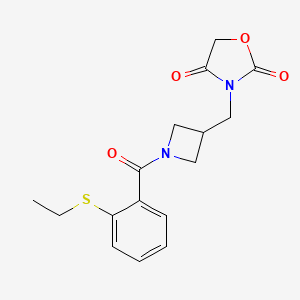

![3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B2524149.png)

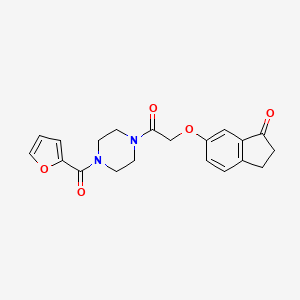

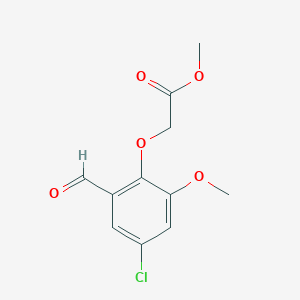

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-chloro-3-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2524153.png)

![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2524154.png)

![N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2524155.png)

![methyl 3-({6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}methyl)thiophene-2-carboxylate](/img/structure/B2524160.png)